Cas no 893385-06-3 (N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide)

N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a fluorophenyl and furan-substituted imidazole core linked via a sulfanylacetamide bridge. Its structural design combines aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmacological research. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the furan-imidazole moiety may contribute to selective interactions with biological targets. This compound is of interest for its potential as a scaffold in drug discovery, particularly for applications requiring targeted modulation of enzyme or receptor activity. Its synthesis and characterization are typically conducted under controlled conditions to ensure purity and reproducibility.
N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide structure
893385-06-3 structure
Product Name:N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
CAS No:893385-06-3
MF:C16H14FN3O2S
MW:331.36466550827
CID:5986404
PubChem ID:8487890
Update Time:2025-05-25

N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
    • Acetamide, N-(2-fluorophenyl)-2-[[1-(2-furanylmethyl)-1H-imidazol-2-yl]thio]-
    • SMR000806748
    • 893385-06-3
    • HMS2976I13
    • F1872-0936
    • N-(2-fluorophenyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
    • N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
    • MLS001237689
    • AKOS024615053
    • CHEMBL1503648
    • N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
    • Inchi: 1S/C16H14FN3O2S/c17-13-5-1-2-6-14(13)19-15(21)11-23-16-18-7-8-20(16)10-12-4-3-9-22-12/h1-9H,10-11H2,(H,19,21)
    • InChI Key: OBOYDEUKXTYTSE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1F)(=O)CSC1N(CC2=CC=CO2)C=CN=1

Computed Properties

  • Exact Mass: 331.07907603g/mol
  • Monoisotopic Mass: 331.07907603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 85.4Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 12.26±0.70(Predicted)

N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Pricemore >>

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N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Related Literature

Additional information on N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide

Professional Introduction to N-(2-fluorophenyl)-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS No. 893385-06-3)

N-(2-fluorophenyl-2-({1-(furan-2-ylmethyl-1H-imidazol-2-yl})sulfanyl)acetamide), identified by its CAS number 893385-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural features of this molecule, particularly the presence of a fluorophenyl group and a furan-2-ylmethyl moiety, contribute to its unique chemical properties and potential therapeutic applications.

The fluorophenyl substituent is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. In contrast, the furan-2-ylmethyl group introduces a heterocyclic structure that is frequently associated with bioactivity in natural products and drug candidates. The combination of these elements in N-(2-fluorophenyl-2-({1-(furan-2-ylmethyl-1H-imidazol-2-yl})sulfanyl)acetamide) suggests that it may possess multiple pharmacophores capable of interacting with biological targets in complex ways.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The sulfanyl group in this molecule is particularly noteworthy, as it has been shown to enhance binding interactions with certain protein targets. This feature makes N-(2-fluorophenyl-2-({1-(furan-2-ylmethyl-1H-imidazol-2-yl})sulfanyl)acetamide) a promising candidate for further investigation in these therapeutic areas.

The imidazole ring, another key structural component, is widely recognized for its presence in numerous bioactive molecules. Imidazole derivatives have been extensively studied for their potential applications in treating various diseases, including infections and metabolic disorders. The specific arrangement of atoms in the imidazole ring of N-(2-fluorophenyl-2-({1-(furan-2-ylmethyl)-1H-imidazol-2-yl})sulfanyl)acetamide may contribute to its unique biological properties and make it a valuable tool for researchers exploring new therapeutic strategies.

The acetamide moiety at the terminal position of the molecule is another important structural feature. Acetamides are commonly found in biologically active compounds due to their ability to form hydrogen bonds with biological targets. This interaction can enhance the binding affinity and selectivity of a drug candidate, making it more effective at lower concentrations. In N-(2-fluorophenyl-2-({1-(furan-2-y

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